Urea oxalate

概要

説明

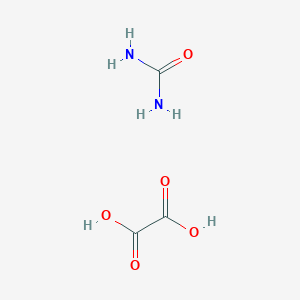

Urea Oxalate is a chemical compound with the molecular formula C3H6N2O5 . It is also known by other names such as Urea ethanedioate and Urea, ethanedioate .

Synthesis Analysis

Urea Oxalate can be synthesized through the Wöhler synthesis process, where solutions of potassium cyanate and ammonium chloride are mixed, heated, and cooled. The addition of a solution of oxalic acid forms urea oxalate as a white precipitate . Another method involves the reaction of primary amides with oxalyl chloride to generate acyl isocyanates, which react with a wide range of amides, hydrazides, amines, alcohols, carbazate, and sulfonate to provide symmetrical and unsymmetrical diacyl urea derivatives .Molecular Structure Analysis

The molecular structure of Urea Oxalate consists of carbon, hydrogen, nitrogen, and oxygen atoms. The average mass of the molecule is 150.090 Da .Chemical Reactions Analysis

Urea Oxalate can undergo various chemical reactions. For instance, the decomposition of urea has been studied extensively, and it has been found that undesired liquid and solid by-products are formed in the exhaust pipe during the decomposition process . Another study discusses the electrochemical C-N coupling of carbon dioxide and nitrogen oxides under environmental conditions as a newly developed method .Physical And Chemical Properties Analysis

Urea Oxalate is a colorless crystalline solid. It has an average mass of 150.090 Da and a Monoisotopic mass of 150.027664 Da .科学的研究の応用

Urea Electrooxidation

Field

Environmental Science and Energy Production

Application Summary

Urea electrooxidation technology is an important means to remove urea pollutants, which has the dual significance of environmental protection and clean energy production .

Methods of Application

The kinetics of urea oxidation is slow, so it is urgent to develop efficient catalysts for urea electrooxidation. In recent years, nickel-based materials as effective catalysts for urea electrooxidation have been favored by researchers because of their low cost, high activity, and high stability .

Results or Outcomes

Suitable support can significantly improve the catalytic performance of the electrocatalyst. The applications of supported nickel-based catalysts in urea electrolysis hydrogen production, fuel cells, and urea sensors were reviewed in detail .

Oxalate Metabolism

Field

Application Summary

Oxalate is a metabolic end-product whose systemic concentrations are highly variable among individuals. Elevated plasma concentrations and tissue accumulation of oxalate, which is toxic to the body, can be due to genetic (primary hyperoxaluria) and non-genetic (e.g., diet, microbiota, renal and metabolic disease) reasons .

Methods of Application

The association between secondary nephrolithiasis and cardiovascular and metabolic diseases (hypertension, type 2 diabetes, and obesity) inspired the authors to perform this comprehensive review about oxalate dysmetabolism and its relation to cardiometabolic toxicity .

Results or Outcomes

Lessons learned from this example suggest further investigation of other putative factors associated with oxalate dysmetabolism, namely the identification of precursors (glyoxylate, aromatic amino acids, glyoxal and vitamin C), the regulation of the endogenous pathways that produce oxalate, or the microbiota’s contribution to oxalate systemic availability .

Oxalate in Food Industry

Field

Application Summary

Oxalate is derived from plant sources, such as spinach, rhubarb, tea, cacao, nuts, and beans, and therefore is commonly found in raw or processed food products . It is theorized that plants use oxalate to store calcium and protect against herbivory .

Methods of Application

The presence of oxalate ions in food products is usually quantified using diverse methods including electrochemical detection, liquid chromatography or gas chromatography coupled with mass spectrometry, enzymatic degradation of oxalate with oxalate oxidase and detection of hydrogen peroxide produced, and indicator displacement-based methods employing fluorescent or UV light-absorbing compounds .

Results or Outcomes

The diversity of these approaches, in terms of instrumentation, sample preparation, and sensitivity, has made it clear that no single method will work best for every purpose .

Oxalate in Chronic Kidney Disease

Application Summary

The maintenance of oxalate homeostasis plays a critical role in preserving kidney health, particularly in the context of Chronic Kidney Disease (CKD) .

Methods of Application

This review presents an updated analysis of the existing literature, focusing on the intricate mechanisms involved in oxalate homeostasis in patients with CKD .

Results or Outcomes

The review explores the key factors that influence oxalate accumulation and discusses the potential role of oxalate in CKD progression and prognosis . It also emphasizes the significance of the gut–kidney axis in CKD oxalate homeostasis and provides an overview of current therapeutic strategies, as well as potential future approaches .

Urea in Fuel Cells

Field

Application Summary

Urea is used in fuel cells, specifically in urea electrolysis hydrogen production . This process involves the electrooxidation of urea, which is a promising method for hydrogen production .

Methods of Application

The process involves the use of supported nickel-based catalysts. These catalysts are favored due to their low cost, high activity, and high stability . The kinetics of urea oxidation is slow, so efficient catalysts are crucial for this application .

Results or Outcomes

The use of suitable support can significantly improve the catalytic performance of the electrocatalyst. The applications of supported nickel-based catalysts in urea electrolysis hydrogen production have been reviewed in detail .

Oxalate in Cleaning Products

Field

Application Summary

Oxalate is a common active component of rust removal and cleaning products . It is used in many sectors of industry, some of which depend on it, while others are hampered by it .

Methods of Application

The presence of oxalate ions in these products is usually quantified using diverse methods including electrochemical detection, liquid chromatography or gas chromatography coupled with mass spectrometry, enzymatic degradation of oxalate with oxalate oxidase and detection of hydrogen peroxide produced, and indicator displacement-based methods employing fluorescent or UV light-absorbing compounds .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

oxalic acid;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.CH4N2O/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSLUBPQYDULIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

631-62-9 | |

| Record name | Urea, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70199298 | |

| Record name | Urea oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea oxalate | |

CAS RN |

513-80-4, 631-62-9 | |

| Record name | Urea, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, oxalate (2:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

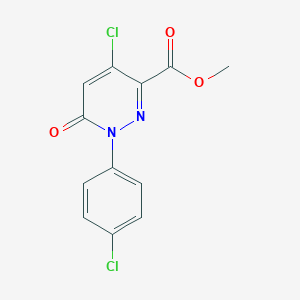

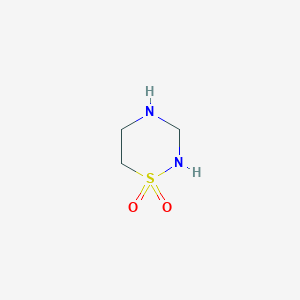

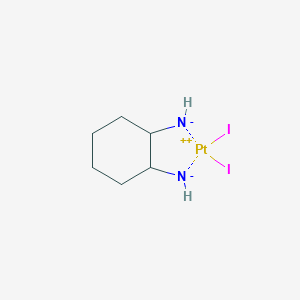

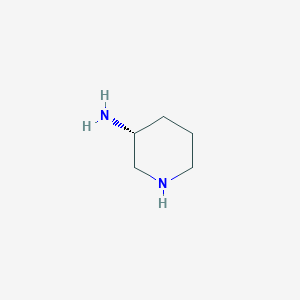

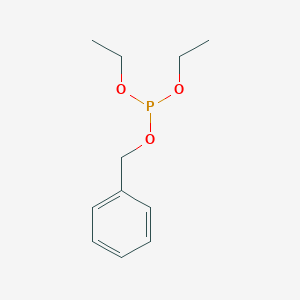

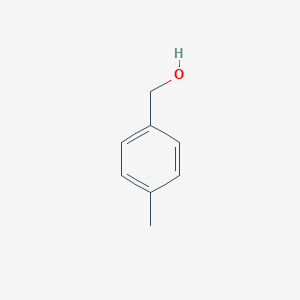

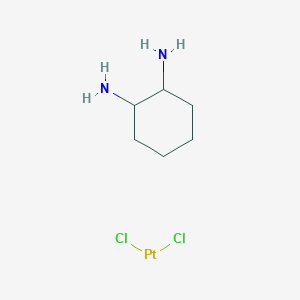

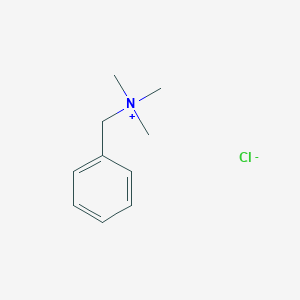

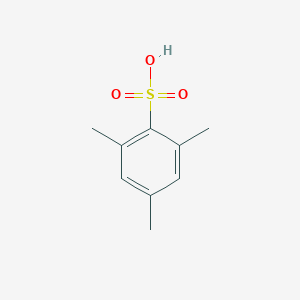

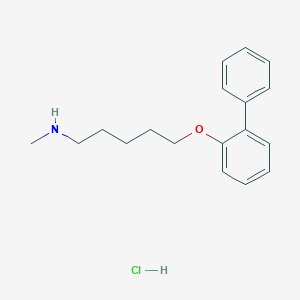

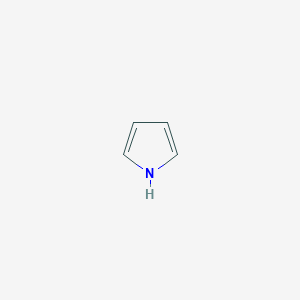

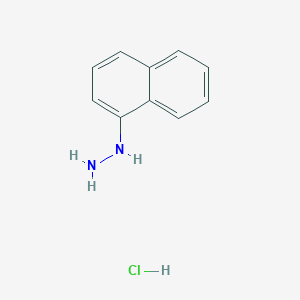

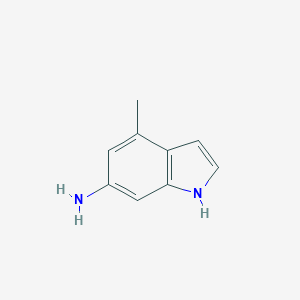

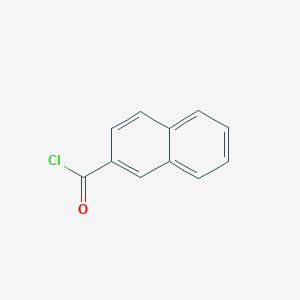

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。